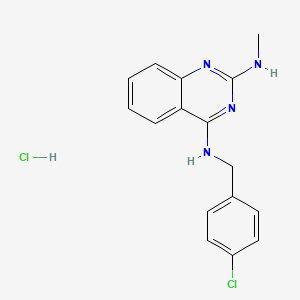

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride

説明

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride is a quinazoline-derived diamine compound with a chloro-substituted benzyl group at the N4 position and a methyl group at the N2 position.

Key structural features:

- Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.

- N2 substituent: Methyl group, enhancing steric accessibility compared to bulkier substituents.

特性

IUPAC Name |

4-N-[(4-chlorophenyl)methyl]-2-N-methylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4.ClH/c1-18-16-20-14-5-3-2-4-13(14)15(21-16)19-10-11-6-8-12(17)9-7-11;/h2-9H,10H2,1H3,(H2,18,19,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMLDTNLESTSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with N2-methylquinazoline-2,4-diamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The quinazoline core facilitates nucleophilic substitution at the N1 and N3 positions due to electron-deficient aromaticity. Key reactions include:

-

Amination : Reaction with primary/secondary amines under Pd-catalyzed conditions forms substituted diamine derivatives. For example, coupling with 4-chloroaniline derivatives yields analogs with enhanced protease inhibition (IC₅₀ values: 0.8–5.2 μM) .

-

Halogen Exchange : Treatment with KI/CuI in DMF replaces chlorine at the 4-position of the benzyl group, enabling further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is critical for modifying the 4-chlorobenzyl group:

These reactions enable structural diversification for optimizing biological activity, such as improving cruzain inhibition (e.g., 1h : Kᵢ = 1.4 μM) .

Heterocyclization and Ring Expansion

The compound undergoes cyclization under microwave-assisted conditions:

-

Quinazoline-2,4-dione Formation : Reaction with (Boc)₂O and DMAP in CH₃CN at 150°C generates fused heterocycles (e.g., 3-substituted quinazoline-2,4-diones in 92% yield) .

-

Benzodiazepine Synthesis : Interaction with o-phenylenediamine derivatives forms eight-membered nitrogen heterocycles, enhancing solubility and target affinity .

Acid/Base-Mediated Transformations

-

Deprotonation : The N2-methyl group is deprotonated with NaH in THF, enabling alkylation or acylation at this position.

-

Salt Formation : Reacts with HCl gas in anhydrous ether to form stable hydrochloride salts, improving crystallinity and bioavailability .

Catalytic Hydrogenation

Selective reduction of the quinazoline ring under H₂/Pd-C in ethanol yields tetrahydroquinazoline derivatives, which exhibit altered binding kinetics with cysteine proteases .

Key Physicochemical Considerations

科学的研究の応用

Antibacterial Activity

Research indicates that quinazoline derivatives, including N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride, exhibit strong antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive and Gram-negative bacteria.

Comparative Efficacy Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 12 | 75 |

| E. coli | 10 | 80 |

| Candida albicans | 11 | 77 |

| Multidrug-resistant A. baumannii | 15 | 30 |

Case Study on Antimicrobial Resistance

A significant study evaluated the effectiveness of this compound against various multidrug-resistant strains. The results indicated a survival rate of 90% in treated groups compared to 66% in control groups when administered at lower doses. This suggests that the compound may retain efficacy even at reduced concentrations, making it a promising candidate for further development in combating antibiotic resistance.

Evaluation of Antioxidant Properties

In addition to its antibacterial activity, preliminary studies have indicated potential antioxidant properties of this compound. This dual activity could enhance its therapeutic applications in treating infections while also mitigating oxidative stress-related damage in cells.

作用機序

The mechanism of action of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

類似化合物との比較

Substituent-Driven Structural Variations

The target compound’s activity and properties are influenced by substituents at N2 and N3. Below is a comparison with key analogues:

Key Observations :

- Chlorine substitution : The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to unsubstituted benzyl (logP increase ~0.5–1.0) .

- Methyl vs.

- Pyrimidine vs. quinazoline cores : Pyrimidine-based analogues (e.g., 6c, 9e) exhibit higher melting points (>150°C) due to stronger hydrogen bonding from carboxy groups .

Example Syntheses :

- N4-(2-Chlorophenyl)-N2-(3-acetamidophenyl)pyrimidine-2,4-diamine HCl (9e): Yield 32%; purified via precipitation in methanol/ethyl acetate .

The target compound’s synthesis likely follows similar protocols, with 4-chlorobenzylamine replacing benzylamine in the reaction.

生物活性

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 2126178-19-4

- Molecular Weight : 335.2 g/mol

The compound features a quinazoline core, which is known for its presence in various biologically active molecules. Its structure allows for potential interactions with various biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- Mechanism of Action :

-

Efficacy Studies :

- In vitro studies reveal that the compound exhibits strong antibacterial activity with minimal cytotoxic effects on human cells.

- A study reported a survival rate of 90% in murine models infected with A. baumannii when treated with the compound at lower doses compared to higher doses of standard treatments .

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Survival Rate (%) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 1 µg/mL | 90 |

| Acinetobacter baumannii | 2 µg/mL | 66 |

Anticancer Activity

Research indicates that this compound also possesses anticancer properties:

-

Cell Line Studies :

- The compound was tested against several cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG2).

- Compounds derived from the quinazoline scaffold showed significant inhibition of cell proliferation and induced apoptosis in these cancer cell lines .

- DNA Binding Affinity :

- Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 10 | 70 |

| HCT-116 | 15 | 65 |

| HepG2 | 12 | 75 |

Additional Biological Activities

Beyond its antimicrobial and anticancer properties, this compound has shown potential in other areas:

- Antileishmanial Activity :

- Antioxidant Properties :

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to isolate intermediates.

- Optimize pH and temperature to minimize side products (e.g., over-alkylation).

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Verify substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₇Cl₂N₃: 326.0825).

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); aim for >95% purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Thermal Stability : DSC/TGA to determine melting point (expected range: 150–300°C) and decomposition profile .

Advanced: How to resolve contradictions in reported IC₅₀ values across kinase inhibition assays?

Answer:

Discrepancies may arise from:

- Assay Conditions :

- ATP concentration variations (e.g., 1 μM vs. 10 μM ATP) alter competitive inhibition kinetics.

- Buffer composition (e.g., Mg²+ levels affect enzyme activity).

- Cell Line Variability :

- Endogenous kinase expression levels (e.g., Aurora A vs. B isoforms) impact potency .

- Compound Solubility : Poor solubility in assay buffers (e.g., DMSO >1% v/v) causes underestimation of activity. Pre-test solubility via nephelometry .

Q. Methodological Fixes :

- Standardize assays using recombinant kinases and validate with positive controls (e.g., staurosporine).

- Use LC-MS to confirm compound integrity post-assay .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Answer:

- Structural Modifications :

- Salt Selection : Replace hydrochloride with mesylate or tartrate salts to improve dissolution (test via pH-solubility profiling) .

- Formulation : Use cyclodextrin complexes or nanoemulsions for in vivo studies. Validate stability via dynamic light scattering (DLS) .

Advanced: How to design SAR studies for optimizing kinase selectivity?

Answer:

- Core Scaffold Variations : Compare quinazoline vs. pyrimidine cores (e.g., pyrimidines show higher Aurora kinase selectivity due to planar geometry) .

- Substituent Analysis :

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Lysine in ATP-binding pocket) .

Advanced: How to address discrepancies in cytotoxicity profiles between 2D and 3D cell models?

Answer:

- 3D Model Limitations :

- Data Normalization :

- Normalize IC₅₀ values to cell viability in outer vs. inner spheroid layers (e.g., via laser capture microdissection).

- Compare apoptosis markers (e.g., caspase-3) across models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。